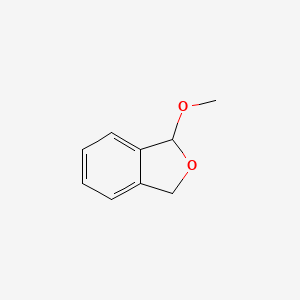

1,3-Dihydro-1-methoxyisobenzofuran

Beschreibung

BenchChem offers high-quality 1,3-Dihydro-1-methoxyisobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dihydro-1-methoxyisobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxy-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOTZJVYJNYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462556 | |

| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67536-29-2 | |

| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Infrared spectroscopy of 1,3-Dihydro-1-methoxyisobenzofuran

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,3-Dihydro-1-methoxyisobenzofuran

Abstract

This technical guide provides a comprehensive exploration of the infrared (IR) spectroscopic analysis of 1,3-Dihydro-1-methoxyisobenzofuran, a heterocyclic compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple spectral interpretation to establish a foundational understanding of the molecule's vibrational properties. We will dissect the theoretical underpinnings of its IR spectrum, present a robust experimental protocol for data acquisition, and outline a self-validating workflow for spectral interpretation. By explaining the causality behind experimental choices and grounding our analysis in authoritative references, this guide serves as a practical and educational resource for the structural elucidation of isobenzofuran derivatives.

Introduction: The Structural Significance of 1,3-Dihydro-1-methoxyisobenzofuran

1,3-Dihydro-1-methoxyisobenzofuran (C₉H₁₀O₂) is a substituted phthalan derivative featuring a unique combination of functional groups: an ortho-disubstituted benzene ring, a cyclic ether (dihydrofuran moiety), and a methoxy group attached to a hemiacetal-like carbon.[1] Its structural complexity and potential as a synthetic intermediate make definitive characterization essential.[2]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. For a molecule like 1,3-Dihydro-1-methoxyisobenzofuran, IR spectroscopy is indispensable for confirming the presence of key functional groups and verifying its structural integrity post-synthesis. This guide provides the theoretical and practical framework necessary to leverage IR spectroscopy for the unambiguous identification and characterization of this compound.

Theoretical Framework: Predicting the Vibrational Landscape

The IR spectrum of 1,3-Dihydro-1-methoxyisobenzofuran is a superposition of the vibrational modes of its constituent parts. A predictive analysis, grounded in the established behavior of these functional groups, is the first step in a rigorous interpretation.

Aromatic Ring Vibrations

The ortho-disubstituted benzene ring gives rise to several characteristic absorptions:

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹. Expect one or more sharp, medium-to-weak bands in the 3100-3020 cm⁻¹ region.[3]

-

Aromatic C=C-C Ring Stretching: The stretching of the carbon-carbon bonds within the benzene ring produces a series of characteristic "overtone" or "combination" bands in the 2000-1650 cm⁻¹ region, which can be weak, and two stronger bands around 1600 cm⁻¹ and 1475 cm⁻¹ .

-

C-H Out-of-Plane Bending (OOP): This is a highly diagnostic region for determining the substitution pattern of the aromatic ring. For an ortho-disubstituted ring, a strong absorption is expected in the 770-735 cm⁻¹ range.[4]

Ether and Methoxy Group Vibrations

The molecule contains two distinct C-O bonds: one from the cyclic ether and one from the methoxy group.

-

C-O-C Asymmetric Stretch: This is typically the most intense and recognizable feature for ethers. Phenyl alkyl ethers exhibit two strong C-O stretching absorbances.[5] For this molecule, a strong, broad absorption band is predicted in the 1250-1050 cm⁻¹ region. This band arises from the coupled asymmetric stretching of the cyclic ether and the methoxy group's C-O bond.

-

Aliphatic C-H Stretch: The methylene (-CH₂) group in the dihydrofuran ring and the methyl (-CH₃) group of the methoxy substituent will exhibit strong C-H stretching vibrations. These are expected in the 2960-2850 cm⁻¹ range, appearing just below the aromatic C-H stretch region.[3][6]

-

CH₂ and CH₃ Bending: Scissoring and rocking vibrations for the CH₂ group and symmetric/asymmetric bending for the CH₃ group will produce absorptions in the fingerprint region, typically around 1470-1430 cm⁻¹ .

The molecular structure and its key vibrational zones are depicted below.

Caption: Key vibrational modes of 1,3-Dihydro-1-methoxyisobenzofuran.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for liquid or solid samples and requires minimal preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR region (4000-400 cm⁻¹).

-

Accessory: A single-reflection diamond ATR accessory.

-

Sample: 1,3-Dihydro-1-methoxyisobenzofuran (as synthesized or purified).

-

Cleaning Supplies: Reagent-grade isopropanol or acetone; lint-free laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Rationale: To ensure optimal signal-to-noise ratio and remove atmospheric interference.

-

Action: Purge the spectrometer's optical bench with dry air or nitrogen for at least 15-30 minutes to reduce interference from atmospheric water vapor and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Rationale: To prevent sample cross-contamination and ensure a clean baseline.

-

Action: Moisten a lint-free wipe with isopropanol and gently clean the surface of the diamond ATR crystal. Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

Rationale: This is a critical self-validating step. The background scan measures the spectrum of the environment (atmosphere and ATR crystal) and is subtracted from the sample spectrum to yield the true absorbance of the sample.

-

Action: With the clean, empty ATR accessory in place, acquire a background spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Rationale: To ensure good contact between the sample and the ATR crystal for a strong signal.

-

Action: Place a small drop (1-2 µL) of liquid 1,3-Dihydro-1-methoxyisobenzofuran directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure intimate contact.

-

-

Sample Spectrum Acquisition:

-

Rationale: To measure the vibrational absorptions of the sample.

-

Action: Using the same acquisition parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

-

-

Post-Acquisition Cleaning:

-

Rationale: To maintain the integrity of the instrument for future use.

-

Action: Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

-

Data Interpretation: A Validated Workflow

A raw spectrum requires careful processing and interpretation. The following workflow ensures a logical and defensible analysis.

Caption: Experimental and interpretive workflow for IR analysis.

Predicted IR Absorption Data Summary

The table below summarizes the expected key absorption bands for 1,3-Dihydro-1-methoxyisobenzofuran, their corresponding vibrational modes, and expected intensities. This serves as a reference for validating an experimentally acquired spectrum.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3020 | Aromatic C-H Stretch | Weak to Medium |

| 2960-2850 | Aliphatic (CH₃ & CH₂) C-H Stretch | Medium to Strong |

| ~1600, ~1475 | Aromatic C=C-C Ring Stretch | Medium |

| 1470-1430 | CH₂/CH₃ Bending (Scissoring/Deformation) | Medium |

| 1250-1050 | Asymmetric C-O-C Stretch (Cyclic Ether & Methoxy) | Strong, Broad |

| 770-735 | Aromatic C-H Out-of-Plane Bend (Ortho-disubstituted) | Strong |

Causality in Interpretation

-

Strongest Peak: The most prominent feature in the spectrum is expected to be the C-O-C asymmetric stretch between 1250-1050 cm⁻¹. Its strength is due to the large change in dipole moment during this vibration, a hallmark of ethers.[5]

-

High Wavenumber Region (>2800 cm⁻¹): The clear separation between sharp peaks above 3000 cm⁻¹ (aromatic C-H) and strong peaks below 3000 cm⁻¹ (aliphatic C-H) is a crucial confirmation of the presence of both structural motifs.[3]

-

Ortho-Substitution Confirmation: A strong, sharp peak in the 770-735 cm⁻¹ range is compelling evidence for the 1,2-disubstitution pattern on the benzene ring. The absence of strong peaks in other C-H bending regions (e.g., for meta- or para-substitution) further validates this assignment.

Conclusion

Infrared spectroscopy is a cornerstone technique for the structural verification of 1,3-Dihydro-1-methoxyisobenzofuran. By integrating a theoretical understanding of its vibrational modes with a rigorous and self-validating experimental protocol, researchers can confidently confirm its synthesis and purity. The key diagnostic markers—namely the aromatic and aliphatic C-H stretches, the powerful C-O-C ether absorption, and the characteristic out-of-plane bending of the ortho-disubstituted ring—provide a definitive spectral fingerprint. When used in concert with complementary techniques like NMR and mass spectrometry, IR analysis provides an unassailable confirmation of the molecular structure, upholding the highest standards of scientific integrity in chemical research and development.

References

-

PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Betrow, A. R., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology (IMJST). Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dihydro-1-methoxyisobenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dihydro isobenzofuran. Wiley Science Solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

JChem Education. (2020). IR SPECTROSCOPY|| Vibrational frequency of Alcohols and Ethers||. YouTube. Retrieved from [Link]

-

Naim, M. J., & Alam, O. (2013). 1-Methoxyisobenzofuran from base-induced and acid-catalyzed reactions of 1,3-dihydro-1,3-dimethoxyisobenzofuran. The Journal of Organic Chemistry. Retrieved from [Link]

-

UKEssays. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Tuccinardi, T., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Cremer, D., & Kraka, E. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Tuccinardi, T., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl - CNR-IRIS. CNR-IRIS. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. Retrieved from [Link]

-

Caltech GPS. (2018). Chemistry 21b – Spectroscopy Lecture # 12 – Local Mode Theory & The Vibrations of Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Easy language study. (2025). Characteristic Vibrational Frequencies Of Alkanes,Alkenes,Alkanes,Aromatic Compound Alcohols,phenols. YouTube. Retrieved from [Link]

-

Wobma, T., et al. (2020). Influence of Non-fundamental Modes on Mid-infrared Spectra: Anharmonic DFT Study of Aliphatic Ethers. The Journal of Physical Chemistry A. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]-functional-groups/)

Sources

- 1. 1,3-Dihydro-1-methoxyisobenzofuran | C9H10O2 | CID 11332556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Stability and storage conditions for 1,3-Dihydro-1-methoxyisobenzofuran

An In-Depth Technical Guide to the Stability and Storage of 1,3-Dihydro-1-methoxyisobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

1,3-Dihydro-1-methoxyisobenzofuran is a versatile cyclic acetal utilized as a precursor and building block in pharmaceutical development and complex organic synthesis.[1] Understanding its stability profile and optimal storage conditions is paramount to ensuring its chemical integrity, experimental reproducibility, and the safety of laboratory personnel. This guide provides a comprehensive overview of the chemical nature of 1,3-Dihydro-1-methoxyisobenzofuran, delineates its primary degradation pathway, establishes evidence-based storage and handling protocols, and offers a framework for conducting stability assessments.

Chemical Identity and Structural Significance

1,3-Dihydro-1-methoxyisobenzofuran, with the molecular formula C₉H₁₀O₂, is characterized by a dihydroisobenzofuran core with a methoxy group at the 1-position.[2] This structure contains a cyclic acetal functional group, which is the primary determinant of its chemical stability.

Chemical Structure:

-

IUPAC Name: 1-methoxy-1,3-dihydro-2-benzofuran[2]

-

CAS Number: 67536-29-2[2]

-

Molecular Weight: 150.17 g/mol [2]

The reactivity and stability of this molecule are centered on the acetal carbon (C1). Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[3] This fundamental principle governs the handling and storage recommendations outlined in this guide.

Core Stability Profile and Degradation Pathway

The principal degradation pathway for 1,3-Dihydro-1-methoxyisobenzofuran is acid-catalyzed hydrolysis of the cyclic acetal. This reaction is typically the rate-determining step in its decomposition under common laboratory and storage environments.[3]

Mechanism of Acid-Catalyzed Hydrolysis:

-

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acidic species (e.g., trace acid impurities, moisture from the air).

-

Cleavage: The protonated intermediate is unstable and cleaves to form methanol and a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the oxocarbenium ion.

-

Deprotonation: The resulting intermediate is deprotonated to yield the final hydrolysis products: o-phthalaldehyde and methanol.

This degradation pathway underscores the critical importance of protecting the compound from acidic environments and moisture.

Caption: Acid-catalyzed hydrolysis pathway of 1,3-Dihydro-1-methoxyisobenzofuran.

Recommended Storage and Handling Protocols

Based on the chemical properties of the related dihydrobenzofuran structures and the inherent instability of acetals in acidic conditions, the following storage and handling protocols are recommended to maintain the integrity of 1,3-Dihydro-1-methoxyisobenzofuran.

Storage Conditions

To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[4][5]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents exposure to atmospheric moisture and acidic gases (e.g., CO₂).[6] |

| Light | Protect from light | While not explicitly documented for this molecule, related furan compounds can be light-sensitive.[7] Amber glass or opaque containers are recommended. |

| Container | Tightly sealed, appropriate material (e.g., Polyethylene, Polypropylene, Lined metal can) | Prevents ingress of moisture and air.[4][7] Check for leaks.[4] |

Handling Procedures

Proper handling is crucial to prevent contamination and degradation.

-

Work Area: Handle in a well-ventilated area, preferably under a fume hood, to avoid inhalation.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

-

Dispensing: Use clean, dry spatulas and glassware. Minimize the time the container is open to the atmosphere.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[6]

Experimental Protocol: Stability Assessment

To empirically determine the stability of 1,3-Dihydro-1-methoxyisobenzofuran under specific laboratory conditions, a forced degradation study can be performed.

Objective

To evaluate the stability of the compound under acidic, basic, and neutral aqueous conditions.

Materials

-

1,3-Dihydro-1-methoxyisobenzofuran

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

0.1 N Hydrochloric Acid

-

0.1 N Sodium Hydroxide

-

HPLC system with a UV detector

-

C18 HPLC column

Methodology

-

Stock Solution Preparation: Prepare a stock solution of 1,3-Dihydro-1-methoxyisobenzofuran in methanol at a concentration of 1 mg/mL.

-

Sample Preparation:

-

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Neutral: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water.

-

Control: Use the stock solution as is.

-

-

Incubation: Store all prepared samples at room temperature, protected from light.

-

Time-Point Analysis: Inject an aliquot of each sample onto the HPLC system at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products. Calculate the percentage of degradation over time.

Caption: Workflow for forced degradation study of 1,3-Dihydro-1-methoxyisobenzofuran.

Signs of Degradation

Visual inspection can sometimes indicate degradation, although analytical methods are more reliable. Potential signs of degradation include:

-

Change in Appearance: The appearance of color in a previously colorless or pale-yellow liquid.

-

Odor: The characteristic almond-like smell of o-phthalaldehyde may become noticeable.

-

Insolubility: The formation of insoluble polymeric materials.

Any observable change in the physical properties of the compound should prompt a purity check by an appropriate analytical method (e.g., HPLC, GC-MS, NMR).

Conclusion

The stability of 1,3-Dihydro-1-methoxyisobenzofuran is intrinsically linked to its cyclic acetal structure. Its primary vulnerability is to acid-catalyzed hydrolysis. By adhering to the storage and handling protocols outlined in this guide—namely, storage in a cool, dry, inert environment and avoidance of acidic contaminants—researchers can ensure the compound's integrity and the reliability of their experimental outcomes. Routine stability assessments are recommended, especially when the compound is used in sensitive applications or after prolonged storage.

References

-

PubChem. 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information. [Link]

-

PubChem. 1,3-Dihydro-1-methoxyisobenzofuran. National Center for Biotechnology Information. [Link]

-

ResearchGate. Alkaline hydrolysis and its affordances. [Link]

-

Kwon, Y., et al. (2012). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Pharmaceutical Research, 29(11), 3149–3158. [Link]

-

Correction. 1-Methoxyisobenzofuran: Formation from 1,3-Dihydro-1,1-dimethoxyisobenzofuran. (1982). The Journal of Organic Chemistry, 47(25), 5146-5147. [Link]

-

Theriot, C. M., & Grunden, A. M. (2011). Hydrolysis of organophosphorus compounds by microbial enzymes. Applied Microbiology and Biotechnology, 89(1), 35–43. [Link]

-

Organic Chemistry Portal. Synthesis of phthalides. [Link]

-

Filatov, M. A., et al. (2017). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 13, 1099–1107. [Link]

-

Nojiri, H., et al. (2001). Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Applied and Environmental Microbiology, 67(8), 3577–3585. [Link]

-

Khairullin, R., et al. (2019). Synthesis of Phthalic Aldehyde and Its Diacetals. Russian Journal of General Chemistry, 89(11), 2410-2413. [Link]

-

YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. [Link]

-

Filatov, M. A., et al. (2017). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 13, 1099–1107. [Link]

-

Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Dihydro-1-methoxyisobenzofuran | C9H10O2 | CID 11332556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. abmole.com [abmole.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

The Synthetic Chemist's Guide to 1,3-Dihydroisobenzofurans: A Comprehensive Review of Modern and Classical Methodologies

Abstract

The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic motif embedded in a multitude of biologically active molecules and functional materials. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics has spurred the development of a diverse array of synthetic strategies. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of 1,3-dihydroisobenzofurans, designed for researchers, scientists, and professionals in drug development and materials science. We will navigate through classical approaches, such as the reduction of phthalic anhydrides and phthalides, and delve into modern transition-metal-catalyzed and cyclization strategies. The underlying mechanisms, experimental considerations, and practical applications of each method will be critically examined, offering field-proven insights to inform experimental design and execution.

The Significance of the 1,3-Dihydroisobenzofuran Core

The 1,3-dihydroisobenzofuran framework is a cornerstone in the design of high-value chemical entities. Its deceptively simple bicyclic structure, consisting of a benzene ring fused to a dihydrofuran ring, imparts a unique conformational rigidity and electronic profile that is conducive to potent biological interactions and desirable material properties.

In the pharmaceutical arena, the 1,3-dihydroisobenzofuran core is most notably present in the blockbuster antidepressant, escitalopram (Lexapro®).[1] This selective serotonin reuptake inhibitor (SSRI) underscores the therapeutic potential of this scaffold in treating major depressive disorder and generalized anxiety disorder.[1] Beyond this prominent example, derivatives of the closely related isobenzofuran-1(3H)-ones, or phthalides, have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antifungal, anti-platelet, anticonvulsant, and cytotoxic effects, highlighting the versatility of this structural class in medicinal chemistry.[2]

The utility of isobenzofurans, the unsaturated precursors to 1,3-dihydroisobenzofurans, is also being explored in the realm of materials science. Their unique electronic properties, characterized by a small HOMO-LUMO gap, make them attractive candidates for the development of novel organic semiconductors.[3] This opens up exciting possibilities for their application in flexible electronics, displays, and photovoltaic devices.

Given the profound impact of 1,3-dihydroisobenzofuran-containing molecules, a deep understanding of their synthesis is paramount for the advancement of both medicine and materials science. This guide aims to provide a critical and practical overview of the most significant synthetic routes to this important heterocyclic system.

Classical Synthetic Approaches: Building from the Foundation

The traditional methods for constructing the 1,3-dihydroisobenzofuran skeleton often rely on readily available starting materials and well-established chemical transformations. These foundational techniques remain relevant for their scalability and cost-effectiveness.

Reduction of Phthalic Anhydrides and Phthalides

One of the most direct and classical routes to the 1,3-dihydroisobenzofuran core involves the reduction of phthalic anhydride and its derivatives. Phthalic anhydride, a bulk chemical produced on a massive scale, serves as an economical starting point.

The reduction of phthalic anhydride to 1,3-dihydroisobenzofuran requires a robust reducing agent capable of reducing both the anhydride and the intermediate carboxylic acid functionalities. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane complexes.

Mechanism of Reduction:

The reduction with LiAlH₄ proceeds through a stepwise mechanism. The first equivalent of hydride attacks one of the carbonyl groups of the anhydride, leading to the formation of a lactol intermediate after ring opening and subsequent re-cyclization. Further reduction of the lactol yields the corresponding diol, which can then undergo an intramolecular cyclization under acidic conditions to furnish the 1,3-dihydroisobenzofuran. However, a more direct route involves the complete reduction of the anhydride to the corresponding diol, followed by an acid-catalyzed cyclization.

A more controlled reduction can be achieved by first converting the phthalic anhydride to a phthalide (isobenzofuran-1(3H)-one). Phthalides can then be selectively reduced to 1,3-dihydroisobenzofurans using milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or by catalytic hydrogenation.

Experimental Protocol: Reduction of Phthalide to 1,3-Dihydroisobenzofuran

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phthalide (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Reducing Agent: A solution of diisobutylaluminium hydride (DIBAL-H) (1.1 eq) in hexanes is added dropwise to the stirred solution of phthalide over a period of 30 minutes, maintaining the temperature at -78 °C.

-

Quenching: After the addition is complete, the reaction is stirred for an additional hour at -78 °C. The reaction is then quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Workup: The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-dihydroisobenzofuran.

Data Presentation: Comparison of Reducing Agents for Phthalide Reduction

| Reducing Agent | Reaction Conditions | Yield (%) | Comments |

| LiAlH₄ | THF, 0 °C to rt | Variable | Can lead to over-reduction to the diol. |

| DIBAL-H | Toluene or THF, -78 °C | High | Generally provides clean and high-yielding reductions. |

| NaBH₄/AlCl₃ | Diglyme, rt | Moderate | A mixed hydride system that can be effective. |

| Catalytic Hydrogenation | H₂, Pd/C, high pressure | Good | A greener alternative, but may require specialized equipment. |

Modern Synthetic Strategies: Precision and Versatility

While classical methods provide a solid foundation, modern synthetic chemistry has introduced a range of more sophisticated and versatile techniques for the construction of 1,3-dihydroisobenzofurans. These methods often offer greater control over substitution patterns and stereochemistry.

Intramolecular Cyclization of ortho-Substituted Benzyl Derivatives

A powerful and widely employed strategy for the synthesis of 1,3-dihydroisobenzofurans involves the intramolecular cyclization of suitably functionalized precursors. This approach allows for the pre-installation of desired substituents on the aromatic ring and the side chain, leading to a high degree of synthetic flexibility.

A common disconnection for this strategy involves the formation of the ether linkage through an intramolecular Williamson ether synthesis. This typically involves the cyclization of an ortho-(hydroxymethyl)benzyl halide or a related derivative.

Mechanism of Intramolecular Williamson Ether Synthesis:

The reaction proceeds via a classical Sₙ2 mechanism. The hydroxyl group, often deprotonated with a base to form a more nucleophilic alkoxide, attacks the electrophilic benzylic carbon bearing a leaving group (e.g., bromide, iodide, or tosylate). The choice of base is crucial to avoid competing elimination reactions. Mild bases such as potassium carbonate or silver oxide are often employed.

Caption: Intramolecular Williamson Ether Synthesis for 1,3-Dihydroisobenzofuran Formation.

Another important cyclization strategy is the acid-catalyzed cyclization of ortho-vinylbenzyl alcohols. This method is particularly useful for accessing 1-substituted 1,3-dihydroisobenzofurans. An efficient route involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols.[4]

Mechanism of Iodocyclization:

The reaction is initiated by the electrophilic attack of iodine on the double bond of the 2-vinylbenzyl alcohol, forming a cyclic iodonium ion intermediate. The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the more substituted carbon of the iodonium ion in a 5-endo-tet fashion to form the 1,3-dihydroisobenzofuran ring and generate a protonated ether. Subsequent deprotonation yields the final product, a 1-(iodomethyl)-1,3-dihydroisobenzofuran, which can be a versatile intermediate for further functionalization.[4]

Caption: Mechanism of Iodocyclization of 2-Vinylbenzyl Alcohols.

Experimental Protocol: Iodocyclization of a 2-Vinylbenzyl Alcohol [4]

-

Preparation of Starting Material: The starting 2-vinylbenzyl alcohol is prepared by the reaction of a 2-vinylphenyllithium derivative with a carbonyl compound.[4]

-

Reaction Setup: To a stirred solution of the 2-vinylbenzyl alcohol (1.0 eq) in toluene at 0 °C is added potassium t-butoxide (1.2 eq).

-

Addition of Iodine: Iodine (1.2 eq) is then added portion-wise to the reaction mixture at 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding 1-(iodomethyl)-1,3-dihydroisobenzofuran.[4]

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the field of organic synthesis, and the construction of 1,3-dihydroisobenzofurans is no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the regio- and stereoselective synthesis of these heterocycles.

One notable example is the palladium-catalyzed regio- and stereoselective synthesis of (Z)- and (E)-3-(1-arylalkylidene)-1,3-dihydroisobenzofurans via a Heck coupling of o-substituted tertiary alcohols with aryl bromides.[3][5] This temperature- and time-dependent strategy allows for the selective formation of either the Z- or E-isomer.[3][5]

Proposed Mechanism of Palladium-Catalyzed Heck Coupling and Cyclization: [3]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide, forming a palladium(II) species.

-

Heck Coupling: This is followed by an intermolecular Heck coupling reaction with the o-substituted tertiary alcohol to generate an intermediate palladacycle.

-

Intramolecular Oxo-cyclization: The palladacycle then undergoes an intramolecular oxo-cyclization to furnish the desired 1,3-dihydroisobenzofuran product.

-

Reductive Elimination: The active palladium(0) catalyst is regenerated through reductive elimination.

The stereochemical outcome (Z or E) is controlled by the reaction temperature and time, with the thermodynamically more stable E-isomer being favored at higher temperatures and longer reaction times.[3][5]

Caption: Simplified Catalytic Cycle for Palladium-Catalyzed Synthesis of 1,3-Dihydroisobenzofurans.

Conclusion and Future Perspectives

The synthesis of 1,3-dihydroisobenzofurans has evolved from classical reduction and cyclization methods to sophisticated transition-metal-catalyzed strategies. The choice of synthetic route is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

Classical methods, particularly the reduction of phthalic anhydrides and phthalides, remain valuable for the preparation of simpler, unsubstituted derivatives. Intramolecular cyclization strategies offer greater flexibility and control over the final structure, with iodocyclization being a particularly elegant method for introducing further functionality. The emergence of transition-metal catalysis has opened new avenues for the stereoselective synthesis of complex 1,3-dihydroisobenzofuran derivatives.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies. This includes the use of earth-abundant metal catalysts, the development of enantioselective catalytic systems, and the exploration of novel reaction pathways that minimize waste and energy consumption. As the demand for structurally complex and functionally diverse 1,3-dihydroisobenzofurans continues to grow in both the pharmaceutical and materials science sectors, innovation in their synthesis will remain a critical area of investigation.

References

- Kobayashi, K., & Shik, K. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 599.

-

Wikipedia. (2024). Escitalopram. Retrieved from [Link]

- Sreenivasulu, M., & Satyanarayana, G. (2021). Pd-catalyzed, regio- and stereo-selective construction of Z/E isomers of 1,3-dihydroisobenzofurans via the aryl Heck coupling of o-substituted tertiary alcohols and substituted aryl bromides. RSC Advances, 11(42), 26189-26193.

- da Silva, A. B., et al. (2015). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 20(5), 8735-8751.

- Sreenivasulu, M., & Satyanarayana, G. (2021). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 11(42), 26189-26193.

Sources

- 1. Escitalopram - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

1,3-Dihydro-1-methoxyisobenzofuran as a key intermediate in pharmaceutical synthesis.

Application Note & Protocols: 1,3-Dihydro-1-methoxyisobenzofuran

Abstract

The 1,3-dihydroisobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and biologically active compounds.[1][2][3] This guide focuses on a particularly versatile derivative, 1,3-Dihydro-1-methoxyisobenzofuran (also known as 1-methoxyphthalan). Functioning as a stable, masked electrophile, this intermediate provides a robust platform for the construction of complex molecular architectures. Its unique reactivity profile allows for controlled, high-yield introduction of the 2-(hydroxymethyl)benzyl moiety, a critical step in the synthesis of various pharmaceutical agents, including analgesics, anti-inflammatory drugs, and antidepressants like Citalopram.[4][5][6][7] This document provides a detailed overview of its properties, synthesis, characterization, and a comprehensive protocol for its application in N-alkylation reactions, a cornerstone transformation in drug development.

Introduction: The Strategic Advantage of a Masked Electrophile

In multi-step pharmaceutical synthesis, the stability and predictable reactivity of intermediates are paramount. 1,3-Dihydro-1-methoxyisobenzofuran offers a significant advantage over its aldehyde analogue, 2-formylbenzyl alcohol, which is prone to self-condensation and oxidation. The methoxy group at the C1 position forms a cyclic acetal, effectively "protecting" the electrophilic center. This stability allows for the use of reaction conditions and reagents that would be incompatible with an unprotected aldehyde.

The synthetic utility is unlocked upon exposure to a Lewis or Brønsted acid. This protonates the methoxy group, converting it into a good leaving group (methanol). The subsequent departure of methanol generates a highly reactive, resonance-stabilized oxocarbenium ion. This cation is readily trapped by a wide range of nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position with high precision.

General Workflow Visualization

The following diagram outlines the typical workflow from the synthesis of the intermediate to its application in pharmaceutical development.

Caption: High-level workflow for the synthesis and application of the key intermediate.

Physicochemical Properties & Safety Data

A thorough understanding of the intermediate's properties is crucial for safe handling and experimental design.

| Property | Value | Source |

| IUPAC Name | 1-methoxy-1,3-dihydro-2-benzofuran | PubChem[8] |

| Molecular Formula | C₉H₁₀O₂ | PubChem[8] |

| Molecular Weight | 150.17 g/mol | PubChem[8] |

| CAS Number | 67536-29-2 | PubChem[8] |

| Appearance | Clear yellow liquid (typical) | PubChem[9] |

| Boiling Point | Data not widely available; vacuum distillation recommended | - |

| Solubility | Soluble in common organic solvents (DCM, Ether, THF, Ethyl Acetate) | General Knowledge |

Safety Information: While specific GHS data for the 1-methoxy derivative is limited, data for the parent compound, 1,3-Dihydroisobenzofuran, should be considered as a baseline for handling precautions.

-

Hazards: Combustible liquid, causes skin and serious eye irritation, may cause respiratory irritation.[9]

-

Precautions: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, and hot surfaces.[9]

Scientist's Note: Always handle this chemical in a fume hood and consult the specific Safety Data Sheet (SDS) from the supplier before use.

Synthesis Protocol: 1,3-Dihydro-1-methoxyisobenzofuran

This protocol describes a common and reliable method for synthesizing the title compound from 2-carboxybenzaldehyde via reduction and subsequent acid-catalyzed cyclization/acetalization.

Rationale: This two-step, one-pot approach is efficient. The initial reduction of the aldehyde to the alcohol is selective. The subsequent intramolecular cyclization to form the lactol (a cyclic hemiacetal) followed by acetalization with methanol is driven by the removal of water and the stability of the final product.

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-carboxybenzaldehyde (10.0 g, 66.6 mmol) and methanol (100 mL).

-

Stir the mixture at room temperature to dissolve the starting material.

-

-

Reduction:

-

Cool the flask to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.51 g, 39.9 mmol, 0.6 eq) portion-wise over 20 minutes.

-

Rationale: Adding the reducing agent slowly controls the exothermic reaction and hydrogen gas evolution. A sub-stoichiometric amount is used for selective reduction of the aldehyde in the presence of the carboxylic acid.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.

-

-

Cyclization and Acetalization:

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.2 mL) to the reaction mixture.

-

Rationale: The acid catalyzes both the lactonization to form the intermediate phthalide (or its lactol tautomer) and the subsequent formation of the methoxy acetal from the lactol intermediate.

-

Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4 hours.

-

-

Work-up and Extraction:

-

Cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases (pH ~7-8).

-

Reduce the volume of the solvent by approximately 70% using a rotary evaporator.

-

Add deionized water (50 mL) and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil.

-

Purify the crude oil by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5 to 80:20).

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield 1,3-Dihydro-1-methoxyisobenzofuran as a clear oil.

-

Expected Yield and Characterization

-

Typical Yield: 70-85%.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40-7.20 (m, 4H, Ar-H), 6.20 (s, 1H, O-CH-O), 5.20 (d, 1H, J=12 Hz, Ar-CH₂-O), 5.05 (d, 1H, J=12 Hz, Ar-CH₂-O), 3.50 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) 138.5, 135.8, 129.1, 128.5, 122.3, 121.8, 105.4 (C1), 68.2 (C3), 55.1 (OCH₃).

-

HPLC Analysis: Purity can be confirmed using a reverse-phase HPLC method.[10] A typical mobile phase could be a gradient of acetonitrile and water.[10]

Application Protocol: N-Alkylation of a Primary Amine

This protocol demonstrates the use of 1,3-Dihydro-1-methoxyisobenzofuran to synthesize N-substituted benzylamines, which are common motifs in pharmaceuticals. The reaction proceeds via the acid-catalyzed formation of the oxocarbenium ion intermediate.

Reaction Mechanism Visualization

Caption: Mechanism of acid-catalyzed N-alkylation using the intermediate.

Step-by-Step Methodology

-

Reaction Setup:

-

In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (e.g., benzylamine, 1.0 eq) in anhydrous acetonitrile (20 mL).

-

Add 1,3-Dihydro-1-methoxyisobenzofuran (1.1 eq).

-

Rationale: Using a slight excess of the electrophile ensures complete consumption of the potentially more valuable amine. Anhydrous conditions prevent water from competing as a nucleophile.

-

-

Catalyst Addition and Reaction:

-

Add a catalytic amount of a Lewis acid (e.g., Scandium triflate, Sc(OTf)₃, 2 mol%) or a Brønsted acid (e.g., p-Toluenesulfonic acid, p-TsOH, 5 mol%).

-

Rationale: The acid catalyst is essential to generate the reactive oxocarbenium ion. Lewis acids are often milder and can provide higher selectivity compared to strong Brønsted acids.

-

Stir the reaction at room temperature for 12-24 hours. The optimal time should be determined by monitoring the reaction via TLC or LC-MS.

-

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

-

Extract the product into ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue using flash column chromatography (silica gel, appropriate eluent system, e.g., hexane/ethyl acetate with 1% triethylamine to prevent product streaking on the acidic silica).

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Synthesis | Incomplete reduction of the starting material. Inefficient cyclization. | Increase reaction time for the reduction step. Ensure the acid catalyst is active; add a fresh portion if needed. Ensure methanol is anhydrous. |

| Low Yield in N-Alkylation | Inactive catalyst. Nucleophile is too weak or sterically hindered. Presence of water. | Use a freshly opened or properly stored catalyst. Increase the reaction temperature (e.g., to 40-60 °C). Switch to a stronger Lewis acid. Ensure all reagents and solvents are scrupulously dried. |

| Multiple Byproducts | Over-alkylation (for primary amines). Side reactions due to strong acid. | Use a 1:1 stoichiometry or a slight excess of the amine. Switch to a milder Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃). Lower the reaction temperature. |

| Product Streaking on TLC | The product is a basic amine, interacting strongly with acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to the eluent system for column chromatography and TLC. |

Conclusion

1,3-Dihydro-1-methoxyisobenzofuran is a highly valuable and versatile intermediate for pharmaceutical research and development. Its stability as a masked aldehyde, combined with its predictable and efficient reactivity under acidic conditions, allows for the streamlined synthesis of complex drug precursors. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and application of this key building block, empowering researchers to accelerate the discovery and development of novel therapeutics.

References

-

Title: Synthesis of 1,3-Dihydro-2-benzofurans Source: Organic Chemistry Portal URL: [Link]

-

Title: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles Source: PMC - NIH URL: [Link]

-

Title: Some representative 1,3‐dihydroisobenzofuran derivatives showing biologically activities. Source: ResearchGate URL: [Link]

-

Title: 1,3-Dihydroisobenzofuran Source: SIELC Technologies URL: [Link]

-

Title: Novel and Improved Process for the Preparation of Citalopram Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS Source: HETEROCYCLES, Vol. 75, No. 3, 2008 URL: [Link]

-

Title: 1,3-Dihydroisobenzofuran | C8H8O Source: PubChem URL: [Link]

-

Title: 1,3-Dihydro-1-methoxyisobenzofuran | C9H10O2 Source: PubChem URL: [Link]

- Title: METHOD FOR THE PREPARATION OF CITALOPRAM Source: Google Patents URL

-

Title: Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites Source: PubMed URL: [Link]

Sources

- 1. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chemimpex.com [chemimpex.com]

- 5. asianpubs.org [asianpubs.org]

- 6. WO2004094399A1 - An improved process for the preparation of citalopram hydrobromide - Google Patents [patents.google.com]

- 7. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Dihydro-1-methoxyisobenzofuran | C9H10O2 | CID 11332556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,3-Dihydroisobenzofuran | SIELC Technologies [sielc.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dihydro-1-methoxyisobenzofuran

Welcome to the technical support center for the synthesis of 1,3-Dihydro-1-methoxyisobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield, and ensure the purity of your product.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 1,3-Dihydro-1-methoxyisobenzofuran, particularly when using the common route from 2-(bromomethyl)benzaldehyde and sodium methoxide in methanol.

Question 1: My reaction is complete, but besides my desired product, I've isolated a significant amount of a non-polar byproduct. What is it and how can I prevent its formation?

Answer:

The most probable non-polar byproduct in this synthesis is 2-(bromomethyl)benzaldehyde dimethyl acetal .

Causality: The starting material, 2-(bromomethyl)benzaldehyde, contains a reactive aldehyde functional group. In the presence of methanol (the solvent) and a base (sodium methoxide), the aldehyde can react to form a hemiacetal, which can then be further converted to the more stable dimethyl acetal.[1][2][3] This reaction is often acid-catalyzed but can also proceed under basic conditions. The formation of the acetal "protects" the aldehyde, preventing it from participating in the desired intramolecular cyclization.

Mitigation Strategies:

-

Control of Reaction Temperature: Running the reaction at a lower temperature can disfavor the formation of the acetal, which often has a higher activation energy than the desired intramolecular Williamson ether synthesis.

-

Slow Addition of Sodium Methoxide: Adding the sodium methoxide solution slowly to the solution of 2-(bromomethyl)benzaldehyde in a minimal amount of methanol can help to ensure that the intramolecular reaction is favored over the intermolecular reaction with the solvent.

-

Use of a Non-Alcoholic Solvent System: Consider using a non-protic solvent like THF or dioxane with a stronger, non-nucleophilic base such as sodium hydride (NaH). In this case, you would need to use a catalytic amount of methanol or another alcohol to initiate the formation of the methoxide in situ, or use a pre-formed sodium methoxide as a solid.

Experimental Protocol for Minimizing Acetal Formation:

-

Dry all glassware and solvents thoroughly.

-

Dissolve 2-(bromomethyl)benzaldehyde in a minimal amount of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared solution of sodium methoxide in methanol (1.05 equivalents) dropwise over 30-60 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

Question 2: I'm observing two additional polar byproducts in my crude reaction mixture. What are they likely to be, and what is causing their formation?

Answer:

The two polar byproducts are likely the result of a Cannizzaro reaction . These products are 2-(bromomethyl)benzyl alcohol and 2-(bromomethyl)benzoic acid .

Causality: The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes that lack a hydrogen atom on the alpha-carbon, in the presence of a strong base.[4] 2-(bromomethyl)benzaldehyde fits this description perfectly. In this reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid. The strong basic conditions provided by sodium methoxide facilitate this side reaction.

Mitigation Strategies:

-

Use of a Milder Base: If the Cannizzaro reaction is a significant issue, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are often sufficient to deprotonate the intermediate alcohol in the cyclization mechanism without being strong enough to promote the Cannizzaro reaction.

-

Strict Temperature Control: As with acetal formation, lower reaction temperatures will help to minimize the rate of the Cannizzaro reaction.

-

Stoichiometry Control: Using a slight excess of the aldehyde relative to the base can sometimes help to consume the base before it can promote the Cannizzaro reaction, but this may lead to incomplete conversion of the starting material. Careful control of the stoichiometry of the base (close to 1 equivalent) is crucial.

| Parameter | Recommended Condition | Rationale |

| Base | Potassium Carbonate | Milder base, less prone to inducing the Cannizzaro reaction. |

| Temperature | 0 °C to Room Temperature | Lower temperatures disfavor the Cannizzaro side reaction. |

| Solvent | Anhydrous Acetone or DMF | Avoids the presence of excess methanol which can act as a nucleophile. |

Question 3: My reaction is sluggish and I have a lot of unreacted starting material. What can I do to improve the conversion?

Answer:

Incomplete conversion can be due to several factors, including insufficient reactivity of the base, poor quality of reagents, or inadequate reaction time and temperature.

Troubleshooting Steps:

-

Verify the Quality of Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture. Use freshly prepared or properly stored sodium methoxide. You can titrate a sample to determine its activity.

-

Increase Reaction Temperature: If you are running the reaction at a low temperature to minimize side reactions, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely for the appearance of byproducts.

-

Increase Reaction Time: Some reactions simply require more time. Continue to monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Consider a More Reactive Base/Solvent System: If milder conditions are not effective, a switch to a stronger base like sodium hydride in an aprotic solvent like THF or DMF could increase the rate of the desired reaction.

Question 4: I'm observing the formation of a dark, insoluble material (tar) in my reaction flask. What is causing this and how can I prevent it?

Answer:

Tar formation is often due to polymerization or decomposition of the starting material or product under the reaction conditions. Aldehydes, in particular, can be prone to polymerization, especially in the presence of strong bases.

Prevention Strategies:

-

Degas Solvents: Remove dissolved oxygen from your solvents by bubbling an inert gas (nitrogen or argon) through them before use. Oxygen can initiate radical polymerization pathways.

-

Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxidation of the aldehyde to the corresponding carboxylic acid, which can then participate in other side reactions.

-

Lower Reaction Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of intermolecular side reactions that lead to polymers.

-

Purify the Starting Material: Ensure your 2-(bromomethyl)benzaldehyde is pure. Impurities can sometimes act as initiators for polymerization.

Main and Side Reaction Pathways

The following diagrams illustrate the desired synthesis pathway and the competing side reactions.

Caption: Desired synthesis and major side reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the formation of 1,3-Dihydro-1-methoxyisobenzofuran from 2-(bromomethyl)benzaldehyde?

A1: The reaction proceeds via an intramolecular Williamson ether synthesis. The sodium methoxide acts as a base to deprotonate the hydroxyl group of the hemiacetal intermediate that is in equilibrium with the starting aldehyde and methanol. The resulting alkoxide then undergoes an intramolecular SN2 reaction, attacking the benzylic carbon and displacing the bromide ion to form the five-membered dihydroisobenzofuran ring.

Q2: How can I best purify the final product from the common byproducts?

A2: Column chromatography on silica gel is the most effective method for purifying 1,3-Dihydro-1-methoxyisobenzofuran. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for good separation. The non-polar acetal byproduct will elute first, followed by the desired product, and then the more polar Cannizzaro products will elute at higher solvent polarity or may remain on the column.

Q3: Is the product, 1,3-Dihydro-1-methoxyisobenzofuran, stable?

A3: 1,3-Dihydro-1-methoxyisobenzofuran is a cyclic acetal and can be sensitive to acidic conditions, which can catalyze its hydrolysis back to 2-(hydroxymethyl)benzaldehyde. Therefore, it is important to avoid strongly acidic conditions during workup and purification. It is generally stable to mild basic conditions. For long-term storage, it should be kept in a cool, dark place under an inert atmosphere.

Q4: Can I use other alcohols besides methanol in this reaction?

A4: Yes, it is possible to use other primary alcohols (e.g., ethanol, propanol) to synthesize the corresponding 1-alkoxy-1,3-dihydroisobenzofurans. However, the reaction conditions may need to be re-optimized for each alcohol. Bulkier secondary or tertiary alcohols may react more slowly or favor elimination side reactions.

Q5: Are there alternative, higher-yielding synthetic routes I should consider?

A5: Several other routes to 1,3-dihydroisobenzofurans have been reported. One notable method is the iodocyclization of 2-vinylbenzyl alcohols, which can provide good yields of substituted dihydroisobenzofurans.[5] Another approach involves the reduction of phthalides (isobenzofuran-1(3H)-ones). The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final product.

References

-

Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Products from acetalization reactions of benzaldehyde (1) and.... Retrieved January 26, 2026, from [Link]

-

Study.com. (n.d.). Write a detailed mechanism for the formation of an acetal from benzaldehyde and methanol in the presence of an acid catalyst. Retrieved January 26, 2026, from [Link]

-

Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved January 26, 2026, from [Link]

-

Khan Academy. (n.d.). Formation of acetals. Retrieved January 26, 2026, from [Link]

-

YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved January 26, 2026, from [Link]

-

YouTube. (2024, October 13). CANNIZZARO reaction of BENZALDEHYDE C6H5CHO. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.

-

Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599. [Link]

Sources

Technical Support Center: Chiral Integrity in the Synthesis of 1,3-Dihydroisobenzofurans

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chiral synthesis of 1,3-dihydroisobenzofurans (phthalans). This guide is designed to provide expert insights and practical solutions to a critical challenge in this field: the prevention of racemization. Maintaining the enantiomeric purity of these valuable chiral building blocks is paramount for their application in pharmaceuticals and other advanced materials.[1][2]

This resource is structured to offer immediate answers to common questions and in-depth troubleshooting for more complex issues encountered during your synthetic work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of chiral 1,3-dihydroisobenzofurans?

A1: The principal cause of racemization in the synthesis of chiral 1,3-dihydroisobenzofurans is the lability of the stereogenic center at the C1 position. This carbon is a benzylic ether, and its attached proton can be susceptible to abstraction under certain reaction conditions, leading to the formation of a planar, achiral intermediate.[3] Reprotonation can then occur from either face, resulting in a loss of enantiomeric purity.

Q2: Can my purification method cause racemization?

A2: Yes, purification methods can indeed lead to racemization. For instance, column chromatography on silica gel, a common purification technique, has been reported to cause racemization in some cases.[4][5][6] The slightly acidic nature of silica gel can be sufficient to catalyze the formation of a carbocation-like intermediate at the benzylic position, leading to a loss of stereochemical integrity.

Q3: How can I quickly check if my product is racemizing during the workup?

A3: A rapid way to assess potential racemization during workup is to take a small aliquot of your crude reaction mixture (before any aqueous or chromatographic workup) and determine its enantiomeric excess (ee). Compare this value to the ee of your final, purified product. A significant decrease in ee points towards racemization occurring during your isolation and purification steps.

Q4: Are there any specific reagents I should avoid to prevent racemization?

A4: Strong acids and bases should be used with caution, as they can readily promote racemization.[3] For example, using a strong base to deprotonate a nearby functional group could inadvertently lead to abstraction of the benzylic proton at C1. Similarly, strong acidic conditions can promote the formation of a benzylic carbocation, which is planar and achiral.

Q5: What is a good starting point for developing a chiral HPLC method for my 1,3-dihydroisobenzofuran?

A5: A good starting point for chiral HPLC method development is to screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good first choice due to their broad applicability.[7] A typical mobile phase for these columns would be a mixture of hexane and isopropanol.

Troubleshooting Guide: Loss of Enantiomeric Excess

This section provides a more detailed approach to identifying and resolving issues related to racemization in your synthesis of chiral 1,3-dihydroisobenzofurans.

Problem 1: Low Enantiomeric Excess in the Crude Reaction Mixture

If you are observing low enantiomeric excess directly after the reaction is complete (before workup), the issue lies within your reaction conditions.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action |

| Inappropriate Reaction Temperature | Higher temperatures can provide the activation energy needed to overcome the barrier to racemization.[3] | Run the reaction at a lower temperature. If the reaction is too slow, consider using a more active catalyst or a longer reaction time at a reduced temperature. |

| Unsuitable Solvent | The polarity of the solvent can influence the stability of charged intermediates that may lead to racemization. | Screen a range of solvents with varying polarities. Less polar solvents may disfavor the formation of charged, planar intermediates. |

| Incorrect Base or Acid Catalyst | The strength and steric bulk of an acid or base catalyst can significantly impact the extent of racemization. | If a base is required, consider using a bulkier, non-nucleophilic base to minimize proton abstraction at the stereocenter. If an acid is necessary, a weaker Brønsted or a Lewis acid might be a better choice. |

| Sub-optimal Catalyst or Reagent | The chiral catalyst or reagent may not be providing a sufficiently high energy barrier between the desired enantiomer and its diastereomeric transition state. | Experiment with different chiral ligands or catalysts that have been shown to be effective in similar asymmetric transformations. |

Experimental Protocol: Optimizing Reaction Temperature

-

Set up a series of small-scale reactions in parallel.

-

Maintain all reaction parameters (solvent, catalyst loading, concentrations) constant, except for the temperature.

-

Run the reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature).

-

Upon completion, quench the reactions and analyze the enantiomeric excess of the crude product for each temperature point using chiral HPLC.

-

Select the temperature that provides the best balance of reaction rate and enantiomeric excess.

Problem 2: Decrease in Enantiomeric Excess After Workup and Purification

If your crude product shows high ee, but the purified product has a lower ee, the racemization is occurring during your isolation and purification steps.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action |

| Acidic or Basic Aqueous Workup | Washing with acidic or basic solutions can cause racemization, especially if the benzylic center is sensitive. | Use a neutral aqueous wash (e.g., saturated sodium chloride solution). If an acid or base wash is necessary, use dilute solutions and minimize the contact time. |

| Racemization on Silica Gel | The acidic nature of standard silica gel can lead to racemization.[4][5][6] | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. - Use an alternative stationary phase such as alumina (basic or neutral) or florisil. - Consider purification by recrystallization if your compound is a solid. |

| Prolonged Exposure to Solvents | Some solvents, particularly protic solvents, in combination with trace impurities, can facilitate racemization over time. | Minimize the time your product is in solution. Concentrate your fractions from chromatography as soon as possible. |

Experimental Protocol: Neutralizing Silica Gel for Chromatography

-

Prepare a slurry of silica gel in your chosen eluent.

-

Add triethylamine (typically 1% v/v) to the slurry and stir for 15-20 minutes.

-

Pack the column with the neutralized silica gel slurry.

-

Equilibrate the column with the eluent containing 1% triethylamine before loading your sample.

-

Perform the chromatography as usual.

Analytical Workflow: Determination of Enantiomeric Excess

Accurate determination of enantiomeric excess is crucial for troubleshooting racemization issues. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[8]

Diagram: Chiral HPLC Analysis Workflow

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Protocol: Chiral HPLC Method Development for 1,3-Dihydroisobenzofurans

-

Column Selection:

-

Start with a polysaccharide-based chiral stationary phase (CSP), such as Chiralcel® OD-H or Chiralpak® AD-H.

-

-

Mobile Phase Screening:

-

Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30).

-

If separation is not achieved, try adding a small amount of a different alcohol, such as ethanol.

-

-

Flow Rate and Temperature Optimization:

-

Begin with a flow rate of 1.0 mL/min and ambient column temperature.

-

Adjust the flow rate to optimize resolution and analysis time.

-

Varying the column temperature can sometimes improve peak shape and resolution.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to avoid peak distortion.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

-

Troubleshooting HPLC Peak Shape Issues

| Problem | Possible Cause | Solution |

| Peak Tailing | - Secondary interactions with the stationary phase. - Column overload. | - Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, triethylamine for basic compounds). - Inject a smaller amount of sample. |

| Peak Fronting | - Sample solvent stronger than the mobile phase. - Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent. - Inject a smaller amount of sample. |

| Broad Peaks | - Extra-column volume. - Low data acquisition rate. | - Use shorter tubing with a smaller internal diameter. - Increase the data acquisition rate on your detector.[9] |

Mechanistic Insight: Racemization of Benzylic Ethers

Understanding the mechanism of racemization is key to preventing it. For 1,3-dihydroisobenzofurans, the benzylic ether linkage is the site of vulnerability.

Diagram: Acid-Catalyzed Racemization Mechanism

Caption: Acid-catalyzed racemization via a planar carbocation intermediate.

In the presence of an acid, the ether oxygen can be protonated, making the C-O bond weaker.[10][11][12][13][14] Cleavage of this bond leads to the formation of a planar, achiral benzylic carbocation. Subsequent nucleophilic attack (e.g., by water or an alcohol from the solvent) can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture of the product.

References

-

Horeau, A. (n.d.). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. Retrieved from [Link]

-

Huang, J., et al. (2025). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Retrieved from [Link]

-

Asymmetric Info. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

-

Zhang, L., et al. (2022). Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes. Chinese Journal of Organic Chemistry. Retrieved from [Link]

-

Darren, J., et al. (2023). Benzylic Radical Stabilization Permits Ether Formation During Darobactin Biosynthesis. bioRxiv. Retrieved from [Link]

-

Pirkle, W. H., & Read, R. W. (1981). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. Retrieved from [Link]

- Sepracor, Inc. (1996). Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst. Google Patents.

-

Lei, A., et al. (2020). Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Wang, C., et al. (2017). Organocatalytic Redox Deracemization of Cyclic Benzylic Ethers Enabled by An Acetal Pool Strategy. Angewandte Chemie International Edition. Retrieved from [Link]

-

Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

- Reddy, M. S., et al. (2003). Method for the preparation of escitalopram. Google Patents.

-

Smonou, I. (2000). Synthesis of Chiral 1,3-Dihydroisobenzofurans (Phthalans) Containing Functional Substituents in the 1Position. ResearchGate. Retrieved from [Link]

-